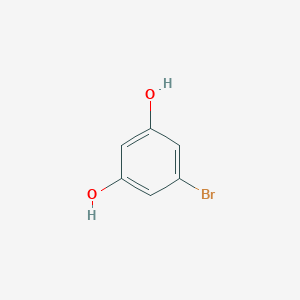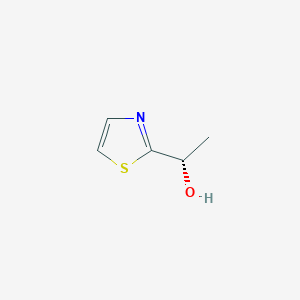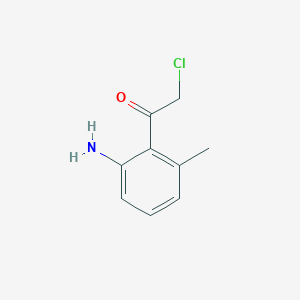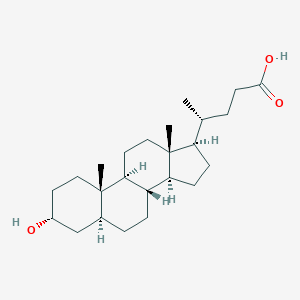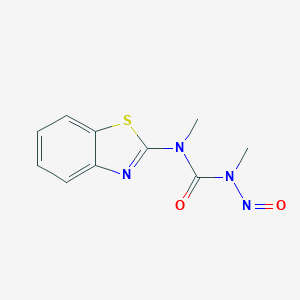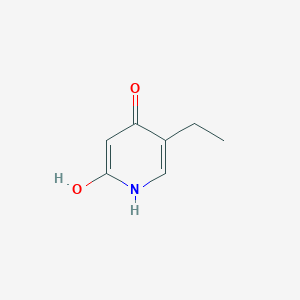![molecular formula C21H22Br4Cl2O4 B024820 2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane CAS No. 101622-05-3](/img/structure/B24820.png)
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane, commonly known as TBBPA, is a brominated flame retardant widely used in the electronics industry. It is a highly effective flame retardant, and its use has been increasing in recent years due to the growth of the electronics industry. TBBPA is a complex compound with a variety of chemical and physical properties that make it useful in a range of applications.
Mechanism Of Action
TBBPA works by inhibiting the combustion process. It does this by interfering with the chemical reactions that occur during combustion, preventing the formation of flammable gases. TBBPA also forms a protective layer on the surface of the material, further reducing its flammability.
Biochemical And Physiological Effects
TBBPA has been found to have a range of effects on biological systems. It has been shown to disrupt the endocrine system, affecting the production and function of hormones. TBBPA has also been linked to developmental and reproductive toxicity, as well as neurotoxicity.
Advantages And Limitations For Lab Experiments
TBBPA is a highly effective flame retardant, making it a valuable tool in the electronics industry. However, its potential impact on human health and the environment is a major concern. As a result, there are limitations on its use in some countries, and alternatives are being developed.
Future Directions
There are a number of areas where further research is needed. One area of focus is the development of alternative flame retardants that are less harmful to human health and the environment. Another area of research is the impact of TBBPA on aquatic ecosystems, as it has been found to be persistent and bioaccumulative in the environment. Finally, there is a need for further research into the potential health effects of TBBPA, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, TBBPA is a highly effective flame retardant that has been widely used in the electronics industry. However, its potential impact on human health and the environment is a major concern. Further research is needed to develop safer alternatives and to better understand its impact on biological systems and the environment.
Synthesis Methods
The synthesis of TBBPA involves the reaction of 4,4'-isopropylidenediphenol with 3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)benzoyl chloride. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified and dried to obtain TBBPA in its pure form.
Scientific Research Applications
TBBPA has been extensively studied for its flame retardant properties. It has been found to be highly effective in reducing the flammability of a range of materials, including plastics and textiles. TBBPA has also been studied for its potential impact on human health and the environment.
properties
CAS RN |
101622-05-3 |
|---|---|
Product Name |
2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane |
Molecular Formula |
C21H22Br4Cl2O4 |
Molecular Weight |
728.9 g/mol |
IUPAC Name |
1-chloro-3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C21H22Br4Cl2O4/c1-21(2,11-3-15(22)19(16(23)4-11)30-9-13(28)7-26)12-5-17(24)20(18(25)6-12)31-10-14(29)8-27/h3-6,13-14,28-29H,7-10H2,1-2H3 |
InChI Key |
RPEKWRMKDVUCNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CCl)O)Br)C2=CC(=C(C(=C2)Br)OCC(CCl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



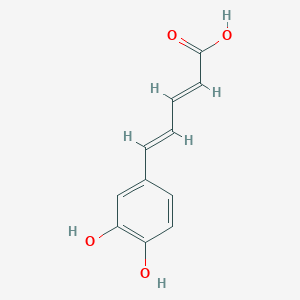
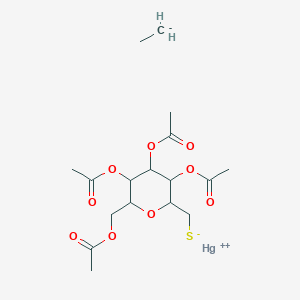
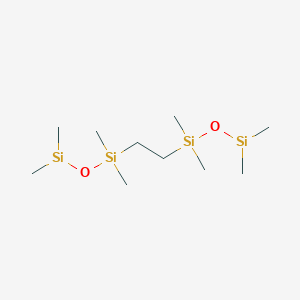
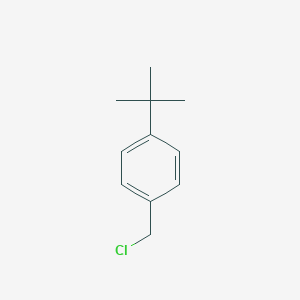
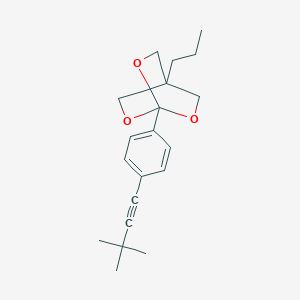
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
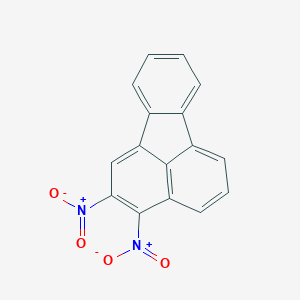
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
